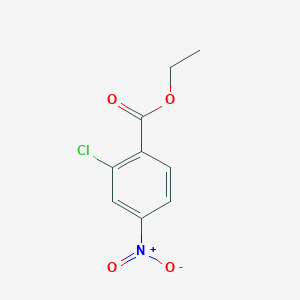

5-Bromo-2-(2-methoxyethoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(2-methoxyethoxy)phenol, also known as BMEP, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is a phenolic derivative that contains a bromine atom and two ether groups. It has been found to have several interesting properties that make it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Antiviral and Antibacterial Activities

5-Bromo-2-(2-methoxyethoxy)phenol derivatives have been explored for their antiviral and antibacterial properties. For example, the study by Zhou et al. (2015) synthesized and characterized (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives and evaluated their antibacterial activities against various bacterial strains, demonstrating their potential as antibacterial agents (Zhou et al., 2015).

In Vitro Metabolic Pathways Studies

The compound's metabolic pathways have been studied in various species, including humans. Carmo et al. (2005) investigated the metabolism of a similar compound, 4-Bromo-2,5-dimethoxyphenethylamine, in human and animal hepatocytes, revealing insights into its metabolic pathways and potential toxic effects (Carmo et al., 2005).

Synthesis and Structural Characterization

The synthesis and structural characterization of bromo-substituted phenols have been a significant area of research. For instance, Dong et al. (2015) prepared and characterized compounds like 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol, providing valuable information about their crystal structures and molecular configurations (Dong et al., 2015).

Antioxidant Properties

Studies have also explored the antioxidant properties of bromophenols. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides and evaluated their free radical scavenging activity, suggesting that these compounds could be a source of natural antioxidants (Li et al., 2011).

Applications in Material Science

Research has also delved into the use of bromophenols in material science. For example, Wang et al. (1991) synthesized 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether and explored its use in epoxy resins, indicating its potential in electronic encapsulation applications due to its chemical and thermal stability (Wang et al., 1991).

Mecanismo De Acción

Target of Action

It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols are known to interact with a variety of biological targets, but the specific targets of 5-Bromo-2-(2-methoxyethoxy)phenol remain to be identified.

Mode of Action

In high concentrations, phenol can dissolve tissue on contact via proteolysis

Propiedades

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJIJTZLZNGJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-methoxyethoxy)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)

![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2744008.png)

![3-(2-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2744009.png)

![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)